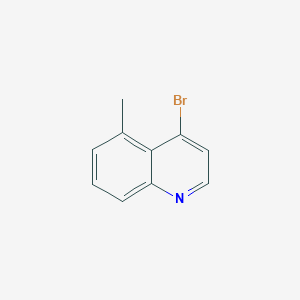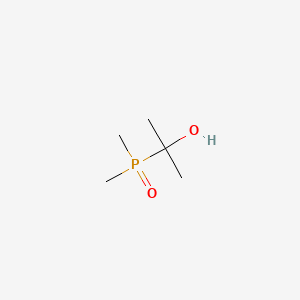
N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of an azetidine ring, a pyrimidine ring, and two hydrochloride groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride typically involves the reaction of azetidine derivatives with pyrimidine precursors under controlled conditions. One common method involves the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine . The reaction conditions often include the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to achieve the desired product .
Industrial Production Methods
For industrial-scale production, green and cost-effective synthetic methods are preferred. These methods often employ commercially available and low-cost starting materials, such as benzylamine, and utilize industry-oriented reactions like green oxidation reactions in microchannel reactors . This approach not only reduces the cost but also minimizes the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced pyrimidine compounds.
Applications De Recherche Scientifique
N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride include:
- N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride
- N-(3-azetidinyl)-2-pyrimidinamine dihydrochloride
- N-azetidin-3-ylpyridin-2-amine dihydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H14Cl2N4 |
|---|---|
Poids moléculaire |
237.13 g/mol |
Nom IUPAC |
N-(azetidin-3-yl)-2-methylpyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H12N4.2ClH/c1-6-10-3-2-8(11-6)12-7-4-9-5-7;;/h2-3,7,9H,4-5H2,1H3,(H,10,11,12);2*1H |
Clé InChI |
HRHUWWHLHAWAKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=N1)NC2CNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers](/img/structure/B13463739.png)

![2-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}propanoic acid](/img/structure/B13463748.png)
![Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride](/img/structure/B13463756.png)
![(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13463760.png)



